1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[2-nitro-4-(trifluoromethyl)phenyl]acetic acid” is a solid compound with a molecular weight of 249.15 . It has a melting point of 146 - 148°C .
Molecular Structure Analysis
The IUPAC name for this compound is [2-nitro-4-(trifluoromethyl)phenyl]acetic acid . The InChI code is 1S/C9H6F3NO4/c10-9(11,12)6-2-1-5(3-8(14)15)7(4-6)13(16)17/h1-2,4H,3H2,(H,14,15) .
Physical and Chemical Properties Analysis
As mentioned earlier, this compound is a solid with a melting point of 146 - 148°C . It has a molecular weight of 249.15 .
Aplicaciones Científicas De Investigación
LC-MS/MS Study of Degradation Processes
Nitisinone, a compound related to 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid, was originally developed as a herbicide but found medical application in treating hepatorenal tyrosinemia. Research using liquid chromatography and mass spectrometry (LC-MS/MS) aimed to understand the stability and degradation pathways of nitisinone under various conditions. This study revealed nitisinone's stability is pH-dependent, with higher stability at increased pH levels. It identified two major stable degradation products, offering insights into potential risks and benefits for medical applications (H. Barchańska et al., 2019).
Human Urinary Carcinogen Metabolites
Research on human urinary carcinogen metabolites, including those related to tobacco and cancer, highlights the measurement of these metabolites as a means to understand exposure and effects of carcinogens. This work underscores the importance of such assays in studying the impact of tobacco and potentially related chemical compounds on human health (S. Hecht, 2002).
Pyrazoline Formation and Fate
The synthesis and fate of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) are explored, emphasizing the role of lipid oxidation and the Maillard reaction. This research suggests that carbohydrates and lipids simultaneously contribute to the formation and fate of PhIP, indicating a complex interaction of chemical reactions that could be relevant to understanding the behavior of related compounds (R. Zamora & F. Hidalgo, 2015).
PFCAs Bioaccumulation Review
A critical review of perfluorinated acids, including perfluorinated carboxylates (PFCAs), discusses their environmental persistence and bioaccumulation. This review provides insights into the environmental behavior of PFCAs and related chemicals, highlighting their potential impact and the need for further research (J. Conder et al., 2008).
Perfluoroalkyl Sulfonic and Carboxylic Acids Treatment Methods
A comprehensive overview of the treatment methods for perfluorinated sulfonic acids (PFSAs) and carboxylic acids (PFCAs) in waters and wastewaters. This research addresses the challenges and emerging solutions for managing these persistent environmental contaminants (S. Rayne & K. Forest, 2009).
Cinnamic Acid Derivatives as Anticancer Agents
This review focuses on the therapeutic potentials of cinnamic acid derivatives, highlighting their underutilized anticancer properties despite a rich medicinal tradition. The synthesis and biological evaluation of various cinnamic acid derivatives are discussed, providing a valuable resource for future anticancer research (P. De et al., 2011).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that similar compounds interact with their targets, causing changes that lead to various biological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a variety of biochemical pathways .
Result of Action
Similar compounds have been found to possess various biological activities .
Propiedades
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O4/c12-11(13,14)6-1-2-8(9(5-6)17(20)21)16-4-3-7(15-16)10(18)19/h1-5H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUIUDWWCLHMAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C=CC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.